molecular formula C13H9ClN2O4 B13802065 3'-Chloro-3-nitrosalicylanilide CAS No. 6491-02-7

3'-Chloro-3-nitrosalicylanilide

Cat. No.: B13802065
CAS No.: 6491-02-7
M. Wt: 292.67 g/mol
InChI Key: VUEHVDVDVUINBO-UHFFFAOYSA-N
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Description

3’-Chloro-3-nitrosalicylanilide is an organic compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 3’ position and a nitro group at the 3 position of the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-nitrosalicylanilide typically involves the nitration of salicylanilide followed by chlorination. The general synthetic route can be summarized as follows:

    Nitration: Salicylanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the 3’ position.

Industrial Production Methods

Industrial production of 3’-Chloro-3-nitrosalicylanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-nitrosalicylanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3’-Chloro-3-aminosalicylanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

3’-Chloro-3-nitrosalicylanilide has been extensively studied for its antimicrobial properties. It has shown efficacy against a range of microorganisms, including bacteria and fungi. Some of its notable applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its antimicrobial activity and potential use in controlling microbial infections.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.

    Industry: Used in the formulation of antimicrobial agents for various industrial applications.

Mechanism of Action

The antimicrobial activity of 3’-Chloro-3-nitrosalicylanilide is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it may interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

3’-Chloro-3-nitrosalicylanilide can be compared with other halonitrosalicylanilides, such as:

    4’-Chloro-5-nitrosalicylanilide: Known for its potent antimicrobial activity, particularly against Mycobacterium leprae.

    2’,5-Dichloro-4’-nitrosalicylanilide: Used as a pesticide and studied for its effects on aquatic organisms.

    5-Chloro-3-tert-butyl-2’-chloro-4’-nitrosalicylanilide: Investigated for its protonophore activity and effects on membrane potential.

The uniqueness of 3’-Chloro-3-nitrosalicylanilide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6491-02-7

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H9ClN2O4/c14-8-3-1-4-9(7-8)15-13(18)10-5-2-6-11(12(10)17)16(19)20/h1-7,17H,(H,15,18)

InChI Key

VUEHVDVDVUINBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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